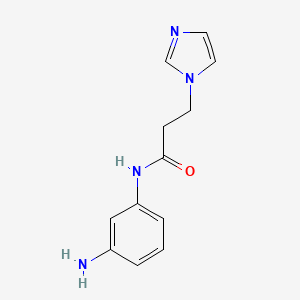![molecular formula C21H25N5O3S B2483037 N-ciclohexil-2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida](/img/structure/B2483037.png)
N-ciclohexil-2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- RORγt Inverse Agonists: Estos compuestos han sido investigados como agonistas inversos de RORγt, que desempeñan un papel crucial en la regulación inmunitaria y las enfermedades autoinmunitarias .
- PHD-1 Inhibitors: Los inhibidores de PHD-1 (proteína que contiene dominio de hidroxilasa de prolil 1) son relevantes en el contexto de la estabilización del factor inducible por hipoxia (HIF) y las posibles terapias contra el cáncer .
- JAK1 and JAK2 Inhibitors: Las 1,2,4-triazolo[1,5-a]piridinas han mostrado actividad inhibitoria contra las quinasas JAK1 y JAK2, que están implicadas en las enfermedades inflamatorias y autoinmunitarias .
- Cardiovascular Disorders: Estos compuestos encuentran aplicaciones en el tratamiento de trastornos cardiovasculares .
- Type 2 Diabetes: La investigación sugiere su potencial en el manejo de la diabetes tipo 2 .
- Hyperproliferative Disorders: Pueden ser relevantes en el tratamiento de trastornos hiperproliferativos .
Ciencias de los Materiales
Aparte de las aplicaciones medicinales, las 1,2,4-triazolo[1,5-a]piridinas tienen utilidad en las ciencias de los materiales. Su estructura y propiedades únicas las hacen interesantes para:
- Materials Synthesis: Estos compuestos pueden incorporarse a materiales para funcionalidades específicas .
- Functional Materials: Los investigadores exploran su uso en el diseño de materiales funcionales con propiedades a medida .
En resumen, la N-ciclohexil-2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida es prometedora tanto en la química medicinal como en las ciencias de los materiales. Sus diversas aplicaciones subrayan su importancia en la investigación científica. 🌟
Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894
Mecanismo De Acción
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to exhibit antiviral and antimicrobial activities . They are known to interact with various enzymes and receptors in the biological system .
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation . This is a common mechanism of action for many antiviral and antimicrobial agents . DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the processes of DNA replication and transcription, thereby inhibiting the growth and proliferation of the targeted cells .
Biochemical Pathways
It’s known that dna intercalators can affect a wide range of biochemical pathways, primarily those involved in dna replication and transcription . The disruption of these processes can lead to cell death, thereby exerting an antiviral or antimicrobial effect .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed within the biological system
Result of Action
The result of the compound’s action is likely the inhibition of the growth and proliferation of targeted cells, due to its potential DNA intercalating properties . This can result in antiviral or antimicrobial effects . Some compounds with similar structures have been found to exhibit promising antiviral activity .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other triazolo-pyridazine compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in animal models .
Transport and Distribution
The transport and distribution of N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide within cells and tissues have not been studied .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-28-16-9-8-14(12-17(16)29-2)21-24-23-18-10-11-20(25-26(18)21)30-13-19(27)22-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACXAGHVTVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
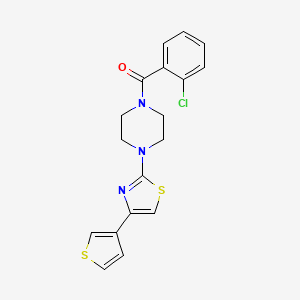
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/new.no-structure.jpg)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
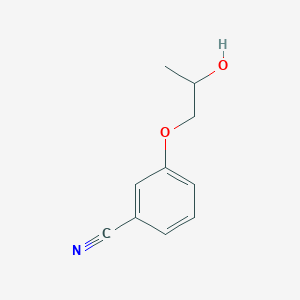
![2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2482964.png)
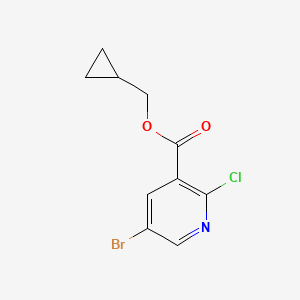
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
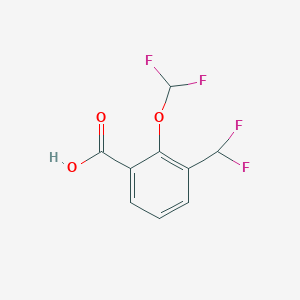
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
![4-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
